molecular formula C10H13ClN4O2 B156684 7-(2-Chloropropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione CAS No. 1919-38-6

7-(2-Chloropropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione

Cat. No. B156684
CAS RN: 1919-38-6
M. Wt: 256.69 g/mol
InChI Key: YAPLUWBOORSOHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-Chloropropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione, also known as Cl-IB-MECA, is a synthetic compound that belongs to the class of adenosine A3 receptor agonists. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.

Mechanism of Action

7-(2-Chloropropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione exerts its effects by binding to and activating adenosine A3 receptors, which are G protein-coupled receptors that are expressed in various immune and cancer cells. Activation of adenosine A3 receptors leads to the inhibition of pro-inflammatory cytokines and chemokines, as well as the induction of apoptosis in cancer cells. 7-(2-Chloropropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione has also been shown to modulate the release of neurotransmitters in the brain, leading to its neuroprotective effects.
Biochemical and physiological effects:
7-(2-Chloropropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines and chemokines, the induction of apoptosis in cancer cells, and the modulation of neurotransmitter release in the brain. It has also been shown to have anti-angiogenic effects, which may contribute to its anti-tumor properties.

Advantages and Limitations for Lab Experiments

7-(2-Chloropropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione has several advantages for lab experiments, including its high potency and selectivity for adenosine A3 receptors, as well as its ability to cross the blood-brain barrier. However, it also has several limitations, including its low solubility in water, which may limit its use in some experimental settings.

Future Directions

There are several future directions for the study of 7-(2-Chloropropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione, including the development of more potent and selective adenosine A3 receptor agonists, the investigation of its potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes, and the elucidation of its mechanism of action at the molecular level. Additionally, the use of 7-(2-Chloropropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce its potential side effects.

Synthesis Methods

7-(2-Chloropropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione can be synthesized using a multi-step process that involves the reaction of 2,6-diaminopurine with chloroacetyl chloride, followed by the reaction with ethyl acetoacetate and hydrolysis. The final product is obtained after purification and isolation using chromatographic techniques.

Scientific Research Applications

7-(2-Chloropropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to have anti-inflammatory and anti-tumor properties by activating adenosine A3 receptors, which are expressed in various immune and cancer cells. 7-(2-Chloropropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease.

properties

CAS RN

1919-38-6

Product Name

7-(2-Chloropropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione

Molecular Formula

C10H13ClN4O2

Molecular Weight

256.69 g/mol

IUPAC Name

7-(2-chloropropyl)-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C10H13ClN4O2/c1-6(11)4-15-5-12-8-7(15)9(16)14(3)10(17)13(8)2/h5-6H,4H2,1-3H3

InChI Key

YAPLUWBOORSOHV-UHFFFAOYSA-N

SMILES

CC(CN1C=NC2=C1C(=O)N(C(=O)N2C)C)Cl

Canonical SMILES

CC(CN1C=NC2=C1C(=O)N(C(=O)N2C)C)Cl

Other CAS RN

1919-38-6

Origin of Product

United States

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